Venlafaxine-d6

Catalog No.
S872371
CAS No.
1062606-12-5
M.F
C17H28ClNO2
M. Wt
319.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Venlafaxine-d6

CAS Number

1062606-12-5

Product Name

Venlafaxine-d6

IUPAC Name

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride

Molecular Formula

C17H28ClNO2

Molecular Weight

319.9 g/mol

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i1D3,2D3;

InChI Key

QYRYFNHXARDNFZ-TXHXQZCNSA-N

SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H].Cl

Internal Standard in Mass Spectrometry

Venlafaxine-d6 is a type of isotopically labelled molecule. This means it has the same chemical structure as venlafaxine, but some of its hydrogen atoms are replaced with heavier isotopes of hydrogen called deuterium. This slight difference in mass allows scientists to distinguish between the original drug and its metabolites in biological samples using a technique called mass spectrometry [].

Mass spectrometry is a powerful tool for measuring and identifying molecules. By adding a known amount of Venlafaxine-d6 (internal standard) to a sample containing venlafaxine and its metabolites, researchers can use the mass spectrometer to compare the signals of all the molecules. The signal from the venlafaxine-d6 serves as a reference point, allowing for accurate quantification of the amount of venlafaxine and its metabolites present in the sample [, ].

Venlafaxine-d6 is a deuterated analogue of venlafaxine, a medication primarily used to treat major depressive disorder and anxiety disorders. The compound's chemical formula is C₁₇H₂₇NO₂, and it has a molecular weight of approximately 319.90 g/mol when in its hydrochloride form. As a stable isotope-labeled compound, venlafaxine-d6 is utilized in pharmacokinetic studies to trace the drug's metabolism and distribution within biological systems .

Similar to its parent compound, venlafaxine. It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), where it inhibits the reuptake of serotonin and norepinephrine in the brain. The deuterium substitution does not significantly alter the fundamental reactivity of the compound, but it can affect the kinetics of metabolic reactions due to the primary kinetic isotope effect .

Venlafaxine-d6 retains the biological activity of venlafaxine, functioning as an antidepressant. It is primarily effective in increasing serotonin and norepinephrine levels in the synaptic cleft by inhibiting their reuptake. The compound has been shown to exhibit dose-dependent effects on neurotransmitter levels, contributing to its therapeutic efficacy in treating depression and anxiety disorders .

The synthesis of venlafaxine-d6 typically involves deuterated reagents during the preparation of the venlafaxine molecule. Common methods include:

  • Deuterated Alkylation: Using deuterated alkyl halides to introduce deuterium at specific positions in the molecular structure.
  • Deuterated Reduction: Employing deuterated reducing agents to selectively reduce functional groups while incorporating deuterium into the final product.

These methods facilitate the incorporation of deuterium into the molecular framework without significantly altering its pharmacological properties .

Venlafaxine-d6 is primarily used in research settings as an internal standard for quantifying venlafaxine and its metabolites in biological samples through techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its unique isotopic labeling allows for accurate measurement of drug concentrations and pharmacokinetics in clinical studies .

Studies involving venlafaxine-d6 focus on its interactions with various biological systems, particularly how it affects neurotransmitter levels and interacts with other medications. Research has indicated that venlafaxine can influence the metabolism of other drugs due to its effects on liver enzymes, particularly cytochrome P450 enzymes. This interaction profile is crucial for understanding potential drug-drug interactions during clinical therapy .

Venlafaxine-d6 shares structural similarities with several other compounds used in psychiatric treatments. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityMechanism of ActionUnique Features
VenlafaxineHighSerotonin-norepinephrine reuptake inhibitorParent compound without isotopic labeling
DesvenlafaxineModerateSerotonin-norepinephrine reuptake inhibitorActive metabolite of venlafaxine
DuloxetineModerateSerotonin-norepinephrine reuptake inhibitorDual-action SNRI with different structure
O-DesmethylvenlafaxineHighSerotonin-norepinephrine reuptake inhibitorMetabolite of venlafaxine

Venlafaxine-d6's distinct feature lies in its stable isotope labeling, which allows for enhanced tracking and quantification in pharmacokinetic studies, providing insights that are not possible with non-labeled compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

319.2185173 g/mol

Monoisotopic Mass

319.2185173 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-04-14

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